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Introduction

Dorsomorphin, also known as Compound C, was initially identified as a potent and selective
inhibitor of AMP-activated protein kinase (AMPK)[1][2][3][4][5]. Subsequent research revealed
its significant inhibitory activity against the type | bone morphogenetic protein (BMP) receptors,
specifically ALK2, ALK3, and ALK6[1][2][3][4][5]. This dual activity has made Dorsomorphin a
valuable tool for dissecting the roles of these signaling pathways in various biological
processes, from cellular metabolism and autophagy to embryonic development and disease
pathogenesis[3][6]. However, its utility is nuanced by off-target effects, most notably the
inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2)[7][8]. This technical
guide provides a comprehensive overview of the primary kinase targets of Dorsomorphin,
presenting quantitative data, detailed experimental protocols, and visual representations of the
associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Inhibition of Primary
Kinase Targets

The following tables summarize the in vitro inhibitory activity of Dorsomorphin against its key
kinase targets. The data is compiled from various studies and presented as IC50 (half-maximal
inhibitory concentration) and Ki (inhibition constant) values.
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Target . Assay Reference(s
. Parameter Value (nM) Species .
Kinase Conditions )
Cell-free
) assay, in the
AMPK Ki 109 Rat [LI[21[411511]
absence of
AMP
In vitro kinase
IC50 234.6 Human [6]
assay
BRE-
Luciferase
ALK2 reporter
IC50 ~200 Human ) [10]
(ACVR1) assay with
constitutively
active ALK2
BRE-
Luciferase
ALK3 reporter
IC50 ~500 Human ) [10]
(BMPR1A) assay with
constitutively
active ALK3
BRE-
Luciferase
ALK6 reporter
IC50 5000-10000 Human _ [10]
(BMPR1B) assay with
constitutively
active ALK6
VEGFR2 In vitro kinase
IC50 <250 Human [7]
(KDR) assay

Signaling Pathways
Bone Morphogenetic Protein (BMP) Signaling Pathway
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Dorsomorphin inhibits the canonical BMP signaling pathway by targeting the type | BMP
receptors ALK2, ALK3, and ALK6. BMP ligands bind to a heterotetrameric complex of type |
and type Il serine/threonine kinase receptors. The constitutively active type Il receptor then
phosphorylates and activates the type | receptor, which in turn phosphorylates the receptor-
regulated SMADs (R-SMADSs), specifically SMAD1, SMADS5, and SMADS. These
phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD),
SMADA4. This complex translocates to the nucleus to regulate the transcription of target genes.
BMPs can also signal through non-canonical, SMAD-independent pathways, such as the
MAPK pathway.
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BMP Signaling Pathway Inhibition by Dorsomorphin.

AMP-activated Protein Kinase (AMPK) Signaling
Pathway

AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric complex
composed of a catalytic a subunit and regulatory  and y subunits. AMPK is activated in
response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress.
The upstream kinase LKB1 phosphorylates the a subunit at threonine 172, leading to AMPK
activation. Activated AMPK then phosphorylates a multitude of downstream targets to promote
catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.
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AMPK Signaling Pathway Inhibition by Dorsomorphin.

Experimental Protocols
In Vitro AMPK Kinase Assay (Radiometric)

This protocol is adapted from a method for a cell-free assay to determine the Ki of an inhibitor
for AMPK]9].

1. Materials:

o Partially purified liver AMPK from male Sprague-Dawley rats.
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SAMS peptide (HMRSAMSGLHLVKRR) as a substrate.

[y-33P]ATP.

Assay buffer: 40 mM HEPES (pH 7.0), 80 mM NacCl, 0.8 mM EDTA, 5 mM MgClz, 0.025%
BSA, and 0.8 mM DTT.

100 uM AMP.

Dorsomorphin stock solution in DMSO.

1% Phosphoric acid (HzPOa).

96-well MultiScreen plates.

. Procedure:

Prepare a 100 pl reaction mixture containing 100 uM AMP, 100 uM ATP (with 0.5 pCi 33P-
ATP per reaction), and 50 uM SAMS peptide in the assay buffer.

Add varying concentrations of Dorsomorphin (dissolved in DMSO) to the reaction mixture.
Ensure the final DMSO concentration is consistent across all reactions and does not exceed
a level that affects enzyme activity.

Initiate the reaction by adding the partially purified AMPK enzyme.

Incubate the reaction mixture for 30 minutes at 30°C.

Stop the reaction by adding 80 pl of 1% HsPOa.

Transfer 100 pl aliquots of the stopped reaction to a 96-well MultiScreen plate.

Wash the plate three times with 1% H3POa4 to remove unincorporated [y-3P]ATP.

Determine the amount of 3P incorporated into the SAMS peptide using a scintillation counter
(e.g., Top-count).
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o Calculate the inhibited velocity (Vi) at each inhibitor concentration and determine the Ki using
the Michaelis-Menten equation for competitive inhibition: Vi/Vo = (Km + S)/[S + Km x (1 +
I/Ki)], where Vo is the initial velocity, S is the ATP concentration, Km is the Michaelis constant
for ATP, and I is the inhibitor concentration.

In Vitro ALK2 Kinase Assay (Luminescence-based)

This protocol describes a general method for measuring the IC50 of an inhibitor against a
purified kinase using a luminescence-based ATP detection assay like Kinase-Glo™.

1. Materials:

o Purified recombinant human ALK2 (ACVR1) kinase.

o Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).
o ATP.

o Kinase assay buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/ml BSA).
e Dorsomorphin stock solution in DMSO.

e Kinase-Glo™ MAX reagent.

» White, opaque 96-well plates.

2. Procedure:

e Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
o Dispense the master mix into the wells of a 96-well plate.

e Add varying concentrations of Dorsomorphin (or vehicle control) to the wells.

« Initiate the kinase reaction by adding the purified ALK2 enzyme to each well.

 Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1670891?utm_src=pdf-body
https://www.benchchem.com/product/b1670891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 After incubation, add an equal volume of Kinase-Glo™ MAX reagent to each well. This
reagent stops the kinase reaction and initiates a luminescent signal proportional to the
amount of remaining ATP.

e Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
e Measure the luminescence using a microplate reader.

e The luminescent signal is inversely proportional to the kinase activity. Calculate the percent
inhibition for each Dorsomorphin concentration relative to the vehicle control and determine
the IC50 value by fitting the data to a dose-response curve.

In Vitro VEGFR2 Kinase Assay (Luminescence-based)

This protocol is a general guide for determining the IC50 of Dorsomorphin against VEGFR2
using a commercially available kit such as the VEGFR2 (KDR) Kinase Assay Kit from BPS
Bioscience, which utilizes the Kinase-Glo™ MAX reagent[11].

1. Materials:

 VEGFR2 (KDR) Kinase Assay Kit (containing purified recombinant VEGFR2, kinase
substrate, ATP, and kinase assay buffer).

e Dorsomorphin stock solution in DMSO.

e Kinase-Glo™ MAX reagent.

o White, opaque 96-well plates.

2. Procedure:

o Thaw all kit components as instructed. Prepare a 1x Kinase Buffer.

» Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.

e Add the master mix to each well of a 96-well plate.
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e Add 5 pl of serially diluted Dorsomorphin to the "Test Inhibitor" wells. Add 5 pl of diluent
solution to the "Blank" and "Positive Control" wells.

e Add 20 pl of 1x Kinase Buffer to the "Blank" wells.
e Dilute the VEGFR2 enzyme to the recommended concentration in 1x Kinase Buffer.

« Initiate the reaction by adding 20 pl of the diluted VEGFR2 enzyme to the "Positive Control"
and "Test Inhibitor" wells.

 Incubate the plate at 30°C for 45 minutes.

e Add 50 pl of Kinase-Glo™ MAX reagent to each well.
 Incubate at room temperature for 15 minutes.

e Measure the luminescence using a microplate reader.

o Subtract the "Blank" values from all other readings and calculate the percent inhibition to
determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing a kinase
inhibitor like Dorsomorphin.
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General Workflow for Kinase Inhibitor Characterization.
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Conclusion

Dorsomorphin is a multi-targeted kinase inhibitor with primary activities against AMPK and the
type | BMP receptors ALK2, ALK3, and ALKG®. Its utility as a research tool is underscored by the
extensive characterization of its inhibitory profile. However, researchers and drug development
professionals must consider its off-target effects, particularly on VEGFR2, when interpreting
experimental results. The quantitative data, signaling pathway diagrams, and detailed
experimental protocols provided in this guide offer a comprehensive resource for the effective
use and understanding of Dorsomorphin in a research setting. Careful experimental design,
including the use of appropriate controls and consideration of inhibitor concentrations, is crucial
for obtaining reliable and interpretable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Primary Kinase Targets of Dorsomorphin: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670891#primary-kinase-targets-of-dorsomorphin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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